Cytotoxic Inactivity in Breast Cancer Models
In a direct comparative study against MCF-7 and 4T1 breast cancer cell lines, Dihydromicromelin B exhibited no cytotoxic activity, whereas a co-isolated flavonoid, 5,7-dihydroxy-3,4',8-trimethoxyflavone, was potently active [1]. This lack of activity is a defining characteristic that sets it apart from other constituents in the same extract.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not active |
| Comparator Or Baseline | 5,7-dihydroxy-3,4',8-trimethoxyflavone: 369±8 µM (MCF-7), 227±5 µM (4T1) |
| Quantified Difference | Active vs. Inactive |
| Conditions | MTT assay against MCF-7 and 4T1 breast cancer cell lines |
Why This Matters
For researchers requiring a structurally related negative control in cytotoxicity screening or studying the specific structural features that abolish activity, Dihydromicromelin B is the essential, verified compound.
- [1] Susidarti, R. A., Meiyanto, E., Ikawati, M., Normaidah, N., & Sida, N. A. (2021). Chemical Constituents of Indonesian Micromelum minutum Leaves and Their Cytotoxicity Against MCF-7 and 4T1 Breast Cancer Cells. Journal of Mathematical and Fundamental Sciences, 53(1), 97-108. View Source
